molecular formula C16H15ClN6O4S B5563376 1-(2-Chlorophenyl)sulfonyl-3-[4-(dimethylamino)-6-(furan-2-yl)-1,3,5-triazin-2-yl]urea

1-(2-Chlorophenyl)sulfonyl-3-[4-(dimethylamino)-6-(furan-2-yl)-1,3,5-triazin-2-yl]urea

Cat. No.: B5563376
M. Wt: 422.8 g/mol
InChI Key: FHMIWYHGSNAICU-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)sulfonyl-3-[4-(dimethylamino)-6-(furan-2-yl)-1,3,5-triazin-2-yl]urea is a complex organic compound that belongs to the class of sulfonylureas. These compounds are known for their diverse applications in various fields, including agriculture, medicine, and industrial chemistry. The presence of multiple functional groups, such as the sulfonyl, triazinyl, and furan rings, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chlorophenyl)sulfonyl-3-[4-(dimethylamino)-6-(furan-2-yl)-1,3,5-triazin-2-yl]urea typically involves multi-step reactions. One common method starts with the chlorination of phenylsulfonyl chloride to introduce the 2-chlorophenyl group. This is followed by the reaction with 4-(dimethylamino)-6-(furan-2-yl)-1,3,5-triazine under controlled conditions to form the desired compound. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chlorophenyl)sulfonyl-3-[4-(dimethylamino)-6-(furan-2-yl)-1,3,5-triazin-2-yl]urea can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophilic substitution reactions using reagents like sodium azide or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while substitution of the chlorine atom can result in various substituted derivatives.

Scientific Research Applications

1-(2-Chlorophenyl)sulfonyl-3-[4-(dimethylamino)-6-(furan-2-yl)-1,3,5-triazin-2-yl]urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)sulfonyl-3-[4-(dimethylamino)-6-(furan-2-yl)-1,3,5-triazin-2-yl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonylurea group is known to bind to certain proteins, altering their activity and leading to the desired biological effect. The triazinyl and furan rings may also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Chlorophenyl)sulfonyl-3-[4-(dimethylamino)-6-(pyridin-2-yl)-1,3,5-triazin-2-yl]urea: Similar structure but with a pyridine ring instead of a furan ring.

    1-(2-Chlorophenyl)sulfonyl-3-[4-(dimethylamino)-6-(thiophen-2-yl)-1,3,5-triazin-2-yl]urea: Contains a thiophene ring instead of a furan ring.

Uniqueness

The presence of the furan ring in 1-(2-Chlorophenyl)sulfonyl-3-[4-(dimethylamino)-6-(furan-2-yl)-1,3,5-triazin-2-yl]urea distinguishes it from other similar compounds. The furan ring imparts unique electronic properties and reactivity, making this compound particularly interesting for various applications.

Properties

IUPAC Name

1-(2-chlorophenyl)sulfonyl-3-[4-(dimethylamino)-6-(furan-2-yl)-1,3,5-triazin-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN6O4S/c1-23(2)15-19-13(11-7-5-9-27-11)18-14(20-15)21-16(24)22-28(25,26)12-8-4-3-6-10(12)17/h3-9H,1-2H3,(H2,18,19,20,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHMIWYHGSNAICU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)NC(=O)NS(=O)(=O)C2=CC=CC=C2Cl)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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